molecular formula C22H26N2O2 B2837133 2-ethyl-1-(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one CAS No. 1017168-74-9

2-ethyl-1-(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one

Cat. No.: B2837133
CAS No.: 1017168-74-9
M. Wt: 350.462
InChI Key: ZEOOYJIGXAYMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-1-(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one is a chemical research tool for investigating new small molecule inhibitors and modulators of biological and industrial processes. This compound features a pyrazoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Research into structurally similar pyrazoline derivatives indicates potential applications in two primary areas. First, such compounds have shown significant promise as corrosion inhibitors for mild steel in acidic environments, functioning through adsorption on the metal surface to form a protective layer and mitigate economic losses in industrial processes like acid pickling and oil well acidizing . Second, pyrazoline-based molecules are investigated for their potent effects on cellular oxidative stress; closely related compounds demonstrate a robust ability to inhibit ROS production in human platelets, suppress superoxide anion generation, reduce lipid peroxidation, and restore oxidative phosphorylation efficiency, suggesting a protective role against oxidative damage linked to inflammation and tumorigenesis . The specific substitution pattern on this particular molecule, including the 2-hydroxyphenyl and p-tolyl groups, may influence its electronic properties and binding affinity, making it a candidate for structure-activity relationship (SAR) studies aimed at developing novel therapeutics or functional materials.

Properties

IUPAC Name

2-ethyl-1-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-4-16(5-2)22(26)24-20(17-12-10-15(3)11-13-17)14-19(23-24)18-8-6-7-9-21(18)25/h6-13,16,20,25H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOOYJIGXAYMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxyacetophenone with 4-methylbenzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the alkylation of the pyrazole derivative with 2-bromobutane under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1-(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

2-ethyl-1-(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.

    Industry: Used in the development of new materials with specific properties, such as UV absorbers or stabilizers.

Mechanism of Action

The mechanism of action of 2-ethyl-1-(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes or receptors, modulating their activity. The pyrazole ring can also interact with various biological targets, leading to changes in cellular processes. These interactions can result in anti-inflammatory, antimicrobial, or anti-cancer effects, depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

The target compound shares structural similarities with several pyrazole and thiazolone derivatives reported in the literature. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Reported Bioactivity References
Target Compound 4,5-dihydro-1H-pyrazole 3-(2-hydroxyphenyl), 5-(p-tolyl), 1-(2-ethylbutan-1-one) Inferred antimicrobial -
2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-(2-phenylhydrazono)thiazol-4(5H)-one (18a) Thiazolone-pyrazole hybrid 5-(furan-2-yl), 3-(p-tolyl), 5-phenylhydrazono-thiazol-4-one Antimicrobial
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole-thiophene hybrid 5-amino-3-hydroxy-pyrazole, 2,4-diamino-3-cyano-thiophene Not specified
Carfentrazone-ethyl (from ) Triazolinone Ethyl ester, chlorophenyl, trifluoromethyl Herbicidal (broadleaf weeds)
Key Observations:

The 2-hydroxyphenyl group in the target compound may confer antioxidant or metal-chelating properties, which are absent in 18a (furan substituent) . Thiazolone hybrids (e.g., 18a) exhibit pronounced antimicrobial activity due to the thiazole ring’s electron-deficient nature, which disrupts microbial enzyme systems .

Triazolinones (e.g., carfentrazone-ethyl) differ fundamentally in their mode of action, targeting protoporphyrinogen oxidase (PPO) in plants, unlike pyrazole derivatives .

Computational and Crystallographic Insights

Comparative analysis of bond lengths and angles in analogues (e.g., 18a) could reveal steric effects of the hydroxyphenyl group versus furan substituents .

Q & A

Q. What synthetic methodologies are recommended for preparing this pyrazoline derivative?

The compound can be synthesized via cyclocondensation of substituted hydrazines with α,β-unsaturated ketones. For example, refluxing a chalcone derivative (e.g., 2-hydroxyphenyl-p-tolyl propenone) with hydrazine hydrate in ethanol for 2–6 hours typically yields the pyrazoline core. Post-synthetic modifications (e.g., alkylation at the 1-position) may require anhydrous conditions and catalysts like K₂CO₃. Purification via recrystallization from ethanol-DMF mixtures is common .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for diagnostic signals:
    • Pyrazoline C=O at δ ~195–205 ppm in 13C^{13}C-NMR.
    • Diastereotopic protons on the 4,5-dihydropyrazole ring (δ 3.1–4.0 ppm, 1H^1H-NMR).
  • FT-IR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and hydroxyl (O–H) at ~3200–3500 cm⁻¹.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Use slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO, DMF) mixed with ethanol (1:1). Maintain a temperature gradient (20–25°C) to promote single-crystal growth. For pyrazolines, triclinic or monoclinic systems (e.g., P1P\overline{1}) are common, with unit cell parameters similar to related structures (e.g., a=6.87.2A˚,α=7082a = 6.8–7.2 \, \text{Å}, \, \alpha = 70–82^\circ) .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid-state). For example:

  • Tautomerism : Pyrazoline rings may exhibit keto-enol tautomerism in solution, altering NMR signals. Compare with X-ray data to confirm the dominant tautomer.
  • Conformational Flexibility : Substituents like the p-tolyl group may adopt different orientations in solution. Use NOESY or variable-temperature NMR to assess mobility .

Q. What are best practices for refining crystal structures using SHELXL?

  • Initial Model : Use SHELXD for phase determination and SHELXS for structure solution.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. Constrain hydroxyl and methyl groups using AFIX commands.
  • Validation : Check R-factor convergence (R1<0.05R_1 < 0.05), data-to-parameter ratios (>15:1), and Hirshfeld surface analysis to detect disorder .

Q. How to design stability studies for this compound under experimental conditions?

  • Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (common range: 150–250°C).
  • Photostability : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC.
  • Solution Stability : Store in inert solvents (e.g., DMSO-d₆) at –20°C and periodically check NMR integrity .

Q. What computational strategies support bioactivity prediction?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity).
  • ADMET Profiling : Predict pharmacokinetics using SwissADME or pkCSM, focusing on bioavailability and cytochrome P450 interactions .

Methodological Challenges and Solutions

Q. How to address low yields in the final alkylation step?

  • Catalyst Optimization : Replace K₂CO₃ with DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilicity.
  • Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile) under microwave irradiation (50–80°C, 30–60 min) .

Q. How to interpret ambiguous electron density maps in crystallography?

  • Twinned Data : Use TWINLAW in SHELXL to model twinning (common in triclinic systems).
  • Disordered Solvent : Apply SQUEEZE to remove unmodeled electron density .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.